![molecular formula C7H10N2O B2514123 1-(1-methyl-1H-imidazol-5-yl)propan-1-one CAS No. 592555-22-1](/img/structure/B2514123.png)
1-(1-methyl-1H-imidazol-5-yl)propan-1-one
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Overview
Description
“1-(1-methyl-1H-imidazol-5-yl)propan-1-one” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . This compound is amphoteric in nature, meaning it shows both acidic and basic properties .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities .Molecular Structure Analysis
The molecular structure of “1-(1-methyl-1H-imidazol-5-yl)propan-1-one” is represented by the Inchi Code: 1S/C7H10N2O/c1-3-6(10)7-8-4-5-9(7)2/h4-5H,3H2,1-2H3 .Chemical Reactions Analysis
Imidazole is a key component in many pharmaceutical compounds due to its broad range of chemical and biological properties . It is used in the synthesis of various drugs, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Physical And Chemical Properties Analysis
The compound “1-(1-methyl-1H-imidazol-5-yl)propan-1-one” has a molecular weight of 138.17 . It is a liquid at room temperature .Scientific Research Applications
Pharmaceutical Applications
Imidazole, the core structure in “1-(1-methyl-1H-imidazol-5-yl)propan-1-one”, is known for its broad range of chemical and biological properties . It has become an important synthon in the development of new drugs . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Antimicrobial Potential
Certain derivatives of imidazole have shown good antimicrobial potential . This suggests that “1-(1-methyl-1H-imidazol-5-yl)propan-1-one” could potentially be used in the development of new antimicrobial agents.
Anti-tubercular Activity
Imidazole derivatives have been synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis . This indicates that “1-(1-methyl-1H-imidazol-5-yl)propan-1-one” could be used in the research and development of anti-tubercular drugs.
Synthesis of Heterocyclic Compounds
Imidazole is a key component in the synthesis of various heterocyclic compounds . These compounds have a wide range of applications in medicinal chemistry, including the treatment of infectious diseases .
Anti-Candida Activity
Certain imidazole derivatives have shown significant anti-Candida activity . This suggests that “1-(1-methyl-1H-imidazol-5-yl)propan-1-one” could be used in the development of new antifungal agents.
Industrial and Scientific Research
“1-(1-methyl-1H-imidazol-5-yl)propan-1-one” is used for non-medical purposes in industrial or scientific research processes .
Safety And Hazards
Future Directions
Imidazole and its derivatives have become important synthons in the development of new drugs . With the increasing public health problems due to antimicrobial resistance in drug therapy, there is a need for the development of new drugs that overcome these problems . Therefore, the study and development of imidazole derivatives, such as “1-(1-methyl-1H-imidazol-5-yl)propan-1-one”, may provide potential solutions .
properties
IUPAC Name |
1-(3-methylimidazol-4-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-3-7(10)6-4-8-5-9(6)2/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUSGFQVNBUUPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CN=CN1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-methyl-1H-imidazol-5-yl)propan-1-one | |
CAS RN |
592555-22-1 |
Source
|
Record name | 1-(1-methyl-1H-imidazol-5-yl)propan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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